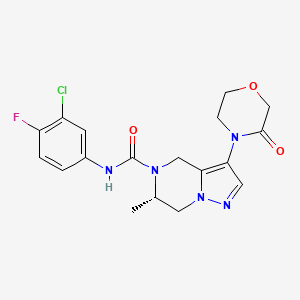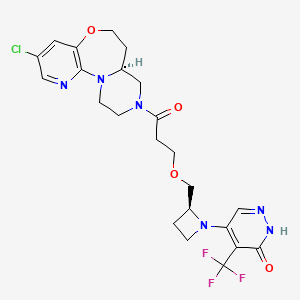
Parp7-IN-18
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Parp7-IN-18 is a selective inhibitor of poly(adenosine diphosphate-ribose) polymerase 7 (PARP7), a member of the poly(adenosine diphosphate-ribose) polymerase family. PARP7 plays a crucial role in regulating cellular stress responses and modulating immune responses. Inhibition of PARP7 has shown promise in cancer therapy, particularly in restoring type I interferon signaling responses, leading to tumor regression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Parp7-IN-18 involves coupling a thiosemicarbazone group with a benzofuran pyrimidine-one via different linkers . The reaction conditions typically include the use of organic solvents and catalysts to facilitate the coupling process. The specific steps and conditions may vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Parp7-IN-18 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound. Substitution reactions can result in various substituted derivatives with different functional groups.
科学研究应用
Parp7-IN-18 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PARP7 in various chemical processes and reactions.
Biology: Employed in research to understand the biological functions of PARP7 and its involvement in cellular stress responses and immune modulation.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PARP7 for various diseases, including cancer and immunological disorders.
作用机制
Parp7-IN-18 exerts its effects by selectively inhibiting PARP7, a key repressor of type I interferon signaling . By inhibiting PARP7, this compound enhances antitumor immunity through the STING pathway, leading to tumor regression . The compound binds to the active site of PARP7, preventing its enzymatic activity and subsequent suppression of the interferon response.
相似化合物的比较
Parp7-IN-18 is unique among PARP inhibitors due to its high selectivity for PARP7. Other similar compounds include:
Olaparib: A PARP1 inhibitor with broader activity but less selectivity for PARP7.
Niraparib: A PARP1 and PARP2 inhibitor with limited activity against PARP7.
This compound stands out due to its superior selectivity and efficacy in targeting PARP7, making it a promising candidate for further research and development in cancer therapy.
属性
分子式 |
C23H26ClF3N6O4 |
|---|---|
分子量 |
542.9 g/mol |
IUPAC 名称 |
4-[(2S)-2-[[3-[(11S)-5-chloro-8-oxa-1,3,13-triazatricyclo[9.4.0.02,7]pentadeca-2(7),3,5-trien-13-yl]-3-oxopropoxy]methyl]azetidin-1-yl]-5-(trifluoromethyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C23H26ClF3N6O4/c24-14-9-18-21(28-10-14)33-6-5-31(12-15(33)2-8-37-18)19(34)3-7-36-13-16-1-4-32(16)17-11-29-30-22(35)20(17)23(25,26)27/h9-11,15-16H,1-8,12-13H2,(H,30,35)/t15-,16-/m0/s1 |
InChI 键 |
YSVWRWHSYZIFDS-HOTGVXAUSA-N |
手性 SMILES |
C1CN([C@@H]1COCCC(=O)N2CCN3[C@H](C2)CCOC4=C3N=CC(=C4)Cl)C5=C(C(=O)NN=C5)C(F)(F)F |
规范 SMILES |
C1CN(C1COCCC(=O)N2CCN3C(C2)CCOC4=C3N=CC(=C4)Cl)C5=C(C(=O)NN=C5)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


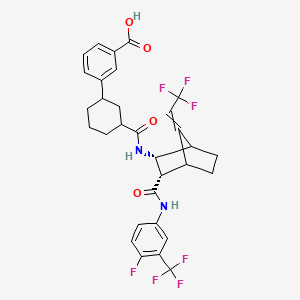
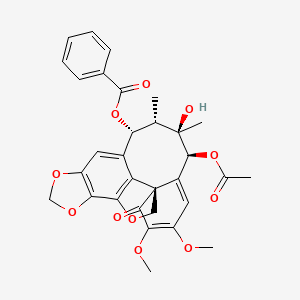
![1-[4-(phenylcarbamoyl)phenyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide](/img/structure/B15137501.png)
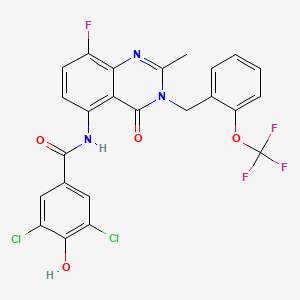
![(7S,10S,13S)-N-[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl]-10-(2-morpholin-4-ylethyl)-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(18),15(19),16-triene-7-carboxamide](/img/structure/B15137509.png)
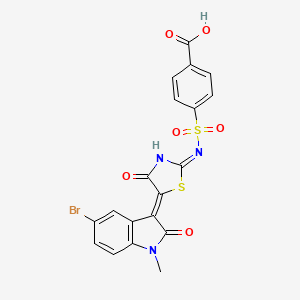
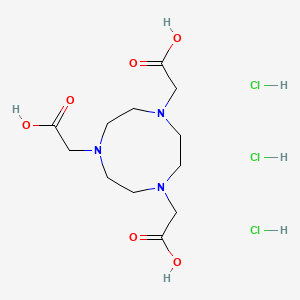
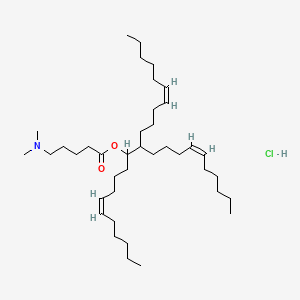
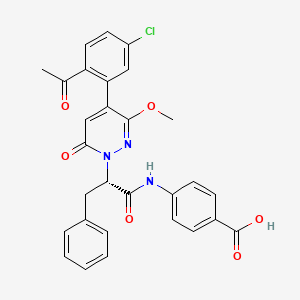
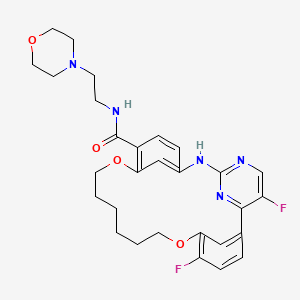
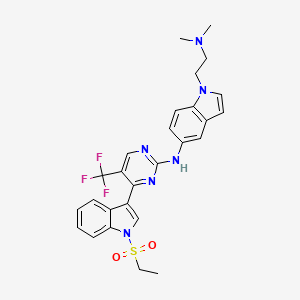
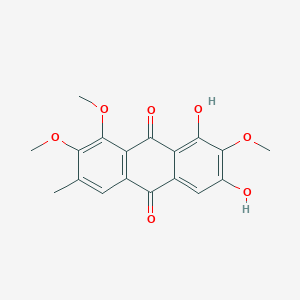
![(1S,11S,12S,13R)-11-hydroxy-3,17,18-trimethoxy-12,13-dimethyl-5,7-dioxapentacyclo[10.7.0.01,15.02,10.04,8]nonadeca-2,4(8),9,15,17-pentaen-19-one](/img/structure/B15137569.png)
